molecular formula C9H14N2O4 B7982100 Pedatisectine F CAS No. 13440-26-1

Pedatisectine F

Cat. No. B7982100
CAS RN: 13440-26-1
M. Wt: 214.22 g/mol
InChI Key: JHZAQNFLUSEYDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pedatisectine F is a useful research compound. Its molecular formula is C9H14N2O4 and its molecular weight is 214.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality Pedatisectine F suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Pedatisectine F including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Pedatisectine F, along with other compounds like hypoxanthine, erythritol, uridine, and pedatisectine G, were isolated from Rhizoma Pinelliae Pedatisecta. Pedatisectine F is noted as a new compound with potential pharmacological properties (Wang, Wen, Yang, & Qin, 1997).

  • Studies on Pinellia pedatisecta Schott extract (PE), which might contain Pedatisectine F, demonstrated significant anti-tumor effects in HPV+ cervical cancer models. This includes the increase in apoptosis and necrosis in cancer cells, inhibition of cell cycle progression, and activation of immune responses within the tumor microenvironment (Huang, Zhang, Yao, Zhang, & Peng, 2018).

  • A lipid-soluble extract from Pinellia pedatisecta Schott, potentially containing Pedatisectine F, enhanced antitumor T cell responses. This was achieved by restoring activation and maturation of tumor-associated dendritic cells, suggesting its potential as an immunomodulatory drug for cancer treatment (Wang, Huang, Yao, Li, Xu, Ye, Gui, 2019).

  • Another study indicated that a lipid-soluble extract from Pinellia pedatisecta Schott, like Pedatisectine F, showed synergistic effects with cisplatin on human cervical carcinoma cell lines, enhancing the expression of markers of DNA damage response in cells (Zhang, Zhang, Yu, Huang, Li, Xu, 2017).

properties

IUPAC Name

1-(6-methylpyrazin-2-yl)butane-1,2,3,4-tetrol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O4/c1-5-2-10-3-6(11-5)8(14)9(15)7(13)4-12/h2-3,7-9,12-15H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHZAQNFLUSEYDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=CC(=N1)C(C(C(CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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